[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol
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Overview
Description
[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol: is an organic compound with the molecular formula C11H14FNO2 and a molecular weight of 211.23 g/mol It is characterized by the presence of a fluoro group, a morpholine ring, and a phenylmethanol moiety
Preparation Methods
The synthesis of [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and morpholine.
Reaction Conditions: The key step involves the nucleophilic addition of morpholine to 3-fluorobenzaldehyde, followed by reduction to yield the desired product. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions: Reactions typically occur under mild to moderate conditions, with solvents like dichloromethane (DCM) or ethanol being commonly used.
Scientific Research Applications
[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol: has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-Fluoro-5-(morpholin-4-yl)phenyl]methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: These interactions can affect various biochemical pathways, potentially leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
[3-Fluoro-5-(morpholin-4-yl)phenyl]methanol: can be compared with other similar compounds:
Similar Compounds: Examples include [3-Fluoro-4-(morpholin-4-yl)phenyl]methanol and [3-Fluoro-5-(piperidin-4-yl)phenyl]methanol.
Properties
IUPAC Name |
(3-fluoro-5-morpholin-4-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-10-5-9(8-14)6-11(7-10)13-1-3-15-4-2-13/h5-7,14H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYHBFVMBFXUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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